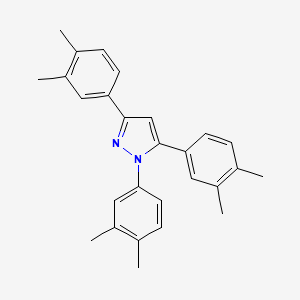![molecular formula C24H15FN4O2 B10920210 3-(2-fluorophenyl)-6-phenyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10920210.png)
3-(2-fluorophenyl)-6-phenyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-FLUOROPHENYL)-6-PHENYL-N~4~-(2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridine derivatives These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
The synthesis of 3-(2-FLUOROPHENYL)-6-PHENYL-N~4~-(2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst under mild conditions . The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
3-(2-FLUOROPHENYL)-6-PHENYL-N~4~-(2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-FLUOROPHENYL)-6-PHENYL-N~4~-(2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Industrial Applications: The compound’s chemical properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-FLUOROPHENYL)-6-PHENYL-N~4~-(2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-(2-FLUOROPHENYL)-6-PHENYL-N~4~-(2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE include other isoxazolo[5,4-b]pyridine derivatives, such as:
- N-(3-chloro-4-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- 1H-pyrazolo[3,4-b]pyridine derivatives
These compounds share structural similarities but may differ in their specific chemical properties and biological activities
Properties
Molecular Formula |
C24H15FN4O2 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-6-phenyl-N-pyridin-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H15FN4O2/c25-18-11-5-4-10-16(18)22-21-17(23(30)28-20-12-6-7-13-26-20)14-19(27-24(21)31-29-22)15-8-2-1-3-9-15/h1-14H,(H,26,28,30) |
InChI Key |
LYKICUIPLTZGAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)NC4=CC=CC=N4)C(=NO3)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10920127.png)
![1,6-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10920131.png)
![4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(2-fluorobenzyl)piperazin-1-yl]pyrimidine](/img/structure/B10920137.png)
![N-(2-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10920140.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B10920145.png)
![N-(2-amino-1-cyano-2-oxoethyl)-7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10920162.png)
![1-(4-fluorophenyl)-5-[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10920171.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B10920180.png)
![methyl 2-({[7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10920184.png)

![1-benzyl-N-(1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10920196.png)
![ethyl 3-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B10920203.png)
![5-phenyl-N-[3-(1H-pyrazol-1-yl)pentyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10920207.png)
![1-(difluoromethyl)-5-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide](/img/structure/B10920214.png)
